benzyl 2,3-dimethylbut-2-enoate

Catalog No.
S1915805
CAS No.
7492-69-5
M.F
C13H16O2
M. Wt
204.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzyl 2,3-dimethylbut-2-enoate

CAS Number

7492-69-5

Product Name

benzyl 2,3-dimethylbut-2-enoate

IUPAC Name

benzyl 2,3-dimethylbut-2-enoate

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

InChI

InChI=1S/C13H16O2/c1-10(2)11(3)13(14)15-9-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3

InChI Key

LHDWSNQMWAZQPX-UHFFFAOYSA-N

SMILES

CC(=C(C)C(=O)OCC1=CC=CC=C1)C

solubility

insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Canonical SMILES

CC(=C(C)C(=O)OCC1=CC=CC=C1)C
  • Organic Synthesis

    BDMC can be a reactant or intermediate step in various organic synthesis processes. Due to its reactive nature as an ester with an unsaturated carbon-carbon bond, it can participate in reactions like aldol condensations and Michael additions to form more complex molecules []. However, specific research examples utilizing BDMC in this way are scarce.

  • Flavor Chemistry

    BDMC is listed by the Flavor and Extract Manufacturers Association (FEMA) as a Generally Recognized As Safe (GRAS) flavor ingredient []. This suggests potential research applications in flavor science to understand its role in food flavor profiles or develop artificial flavors.

  • Separation Science

    Some research explores using techniques like High-Performance Liquid Chromatography (HPLC) to separate and analyze BDMC. This can be relevant for quality control purposes in flavor manufacturing or environmental monitoring applications where BDMC might be present [].

Benzyl 2,3-dimethylbut-2-enoate is an organic compound characterized by its ester functional group, specifically an alkyl ester formed from the reaction of benzoic acid and 2,3-dimethylbut-2-enoic acid. Its molecular formula is C13H16O2C_{13}H_{16}O_2, and it features a benzyl group attached to the carbon chain, contributing to its unique properties and reactivity. The compound typically appears as a colorless to pale yellow liquid with a pleasant odor.

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield the corresponding alcohol (benzyl alcohol) and carboxylic acid (2,3-dimethylbut-2-enoic acid).
    Benzyl 2 3 dimethylbut 2 enoate+H2OBenzyl alcohol+2 3 dimethylbut 2 enoic acid\text{Benzyl 2 3 dimethylbut 2 enoate}+H_2O\rightarrow \text{Benzyl alcohol}+\text{2 3 dimethylbut 2 enoic acid}
  • Transesterification: The compound can react with another alcohol to form a different ester and release benzyl alcohol.
  • Esterification: It can be synthesized through the reaction of 2,3-dimethylbut-2-enoic acid with benzyl alcohol in the presence of an acid catalyst.
  • Allylic Halogenation: Under light or heat, it can react with halogens (e.g., bromine) to form halogenated products.

Benzyl 2,3-dimethylbut-2-enoate can be synthesized through several methods:

  • Esterification Reaction: This involves reacting 2,3-dimethylbut-2-enoic acid with benzyl alcohol in the presence of a strong acid catalyst (like sulfuric acid) under reflux conditions.
    2 3 Dimethylbut 2 enoic acid+Benzyl alcoholH2SO4Benzyl 2 3 dimethylbut 2 enoate+H2O\text{2 3 Dimethylbut 2 enoic acid}+\text{Benzyl alcohol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Benzyl 2 3 dimethylbut 2 enoate}+H_2O
  • Transesterification: This method involves exchanging the alkoxy group of an existing ester with benzyl alcohol.

Benzyl 2,3-dimethylbut-2-enoate has potential applications in various fields:

  • Flavoring and Fragrance Industry: Its pleasant odor makes it suitable for use in perfumes and flavorings.
  • Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.
  • Polymer Chemistry: It may be used in the production of polymers or copolymers due to its reactive double bond.

While specific interaction studies for benzyl 2,3-dimethylbut-2-enoate are scarce, similar compounds have been investigated for their interactions with enzymes and receptors in biological systems. Understanding these interactions is crucial for assessing the compound's potential therapeutic applications.

Several compounds share structural similarities with benzyl 2,3-dimethylbut-2-enoate. Here are some notable examples:

Compound NameStructureKey Features
Benzyl acetateC10H12O2Commonly used as a flavoring agent
Ethyl 2,3-dimethylbutanoateC11H22O2Similar structure but different alkoxy group
Methyl 4-methylbenzoateC10H12O2Contains a methyl group on the aromatic ring

Uniqueness: Benzyl 2,3-dimethylbut-2-enoate is distinguished by its specific arrangement of substituents and the presence of a double bond in its structure, which influences its reactivity and potential biological activity compared to other esters.

Physical Description

colourless oily liquid with a powerful, warm, herbaceous, fruity-spicy

XLogP3

3.4

Density

1.017-1.023

UNII

Q2Z1O33EAA

Other CAS

7492-69-5

Wikipedia

Benzyl 2,3-dimethylcrotonate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 04-14-2024

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